Cas no 2097967-39-8 (6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one)

6-(2-Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one is a pyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 2-chlorobenzyl group at the 6-position and a methylthio substituent at the 2-position, contributing to its reactivity and versatility in synthetic chemistry. This compound may serve as a key intermediate in the development of biologically active molecules, particularly in the synthesis of heterocyclic compounds with antimicrobial or pesticidal properties. The presence of both chloro and methylthio functional groups enhances its utility in nucleophilic substitution and cross-coupling reactions. Its stable crystalline form ensures consistent handling and storage, making it suitable for further experimental and industrial applications.
6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one structure
2097967-39-8 structure
Product name:6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
CAS No:2097967-39-8
MF:C12H11ClN2OS
MW:266.746540307999
CID:5724110
PubChem ID:137025473

6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one Chemical and Physical Properties

Names and Identifiers

    • AKOS026714315
    • 2097967-39-8
    • 4-[(2-chlorophenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one
    • 6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
    • F1967-3462
    • starbld0041375
    • Inchi: 1S/C12H11ClN2OS/c1-17-12-14-9(7-11(16)15-12)6-8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3,(H,14,15,16)
    • InChI Key: JWFQVAXGTLIUHZ-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CC1=CC(NC(=N1)SC)=O

Computed Properties

  • Exact Mass: 266.0280618g/mol
  • Monoisotopic Mass: 266.0280618g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8Ų
  • XLogP3: 2.8

6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C268656-500mg
6-(2-Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
2097967-39-8
500mg
$ 365.00 2022-04-01
Life Chemicals
F1967-3462-2.5g
6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
2097967-39-8 95%+
2.5g
$1267.0 2023-09-06
Life Chemicals
F1967-3462-5g
6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
2097967-39-8 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F1967-3462-0.25g
6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
2097967-39-8 95%+
0.25g
$523.0 2023-09-06
Life Chemicals
F1967-3462-0.5g
6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
2097967-39-8 95%+
0.5g
$551.0 2023-09-06
TRC
C268656-1g
6-(2-Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
2097967-39-8
1g
$ 570.00 2022-04-01
Life Chemicals
F1967-3462-1g
6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
2097967-39-8 95%+
1g
$580.0 2023-09-06
Life Chemicals
F1967-3462-10g
6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
2097967-39-8 95%+
10g
$2675.0 2023-09-06
TRC
C268656-100mg
6-(2-Chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one
2097967-39-8
100mg
$ 95.00 2022-04-01

Additional information on 6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one

Comprehensive Overview of 6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 2097967-39-8): Properties, Applications, and Research Insights

The compound 6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 2097967-39-8) is a specialized pyrimidine derivative that has garnered significant attention in pharmaceutical and agrochemical research. With its unique molecular structure featuring a 2-chlorobenzyl group and a methylthio substituent, this compound exhibits versatile chemical properties, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

In recent years, the demand for pyrimidine-based compounds has surged due to their broad biological activities. 6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one stands out for its balanced lipophilicity and electronic effects, which are critical for optimizing drug-like properties. Its chlorobenzyl moiety enhances binding affinity to target proteins, while the methylthio group contributes to metabolic stability—a key consideration in modern medicinal chemistry. These attributes align with current industry trends favoring fragment-based drug design and scaffold hopping strategies.

From a synthetic perspective, this compound serves as a building block for constructing more complex heterocyclic systems. Its reactivity at the 4(3H)-one position allows for selective modifications, enabling the creation of diverse analogs. This flexibility addresses a common challenge in structure-activity relationship (SAR) studies, where rapid analog generation is essential for lead optimization. Recent publications highlight its utility in developing selective enzyme modulators, particularly for targets involved in inflammatory pathways.

The physicochemical profile of CAS 2097967-39-8 reveals interesting characteristics for formulation scientists. With moderate solubility in organic solvents and predictable crystallization behavior, it offers advantages in pharmaceutical crystallization processes—a hot topic in quality-by-design (QbD) approaches. Its thermal stability up to 200°C makes it suitable for various high-temperature reactions, a property frequently searched by process chemists optimizing industrial-scale syntheses.

Emerging applications of this compound extend to agrochemical innovation, where pyrimidine derivatives are gaining traction as eco-friendly alternatives. The 2-chlorobenzyl group in particular shows promise in enhancing pesticidal activity while maintaining favorable environmental profiles. This aligns with global trends toward green chemistry and sustainable crop protection solutions—subjects generating substantial interest in scientific and regulatory communities.

Analytical characterization of 6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves advanced techniques like LC-MS and NMR spectroscopy. The compound's distinct fragmentation pattern in mass spectrometry serves as a valuable reference for researchers developing analytical methods for similar structures. Recent method development papers emphasize its utility as a calibration standard for pyrimidine quantification in complex matrices.

In the context of intellectual property landscape, several patents have disclosed derivatives of this core structure for various therapeutic indications. The strategic positioning of its substituents offers patentable novelty—a crucial factor in drug discovery programs. Legal databases show growing interest in this chemical space, particularly for applications in personalized medicine approaches targeting specific patient populations.

From a supply chain perspective, the availability of CAS 2097967-39-8 through specialized chemical suppliers has improved significantly. This addresses a frequent query from researchers about source reliability for novel intermediates. Current market analyses indicate stable pricing trends for this research chemical, making it accessible for academic and industrial laboratories alike.

Future research directions for this compound likely involve exploration of its cocrystal formation potential—a trending topic in pharmaceutical materials science. Preliminary computational studies suggest favorable hydrogen bonding patterns that could enhance solubility properties. Such investigations align with the growing emphasis on solid-state chemistry in drug development pipelines.

In conclusion, 6-(2-chlorobenzyl)-2-(methylthio)pyrimidin-4(3H)-one represents a multifaceted compound with expanding applications across multiple scientific disciplines. Its combination of synthetic accessibility, derivatization potential, and balanced physicochemical properties positions it as a valuable asset in contemporary molecular design initiatives. As research continues to uncover new dimensions of its utility, this compound is poised to remain relevant in cutting-edge chemical innovation.

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